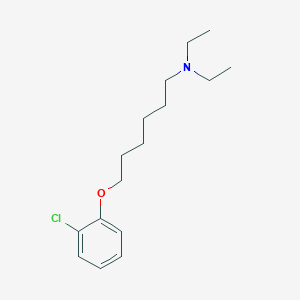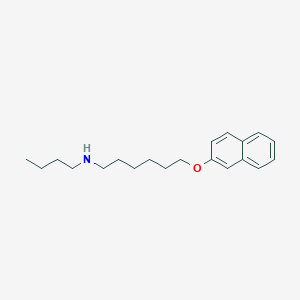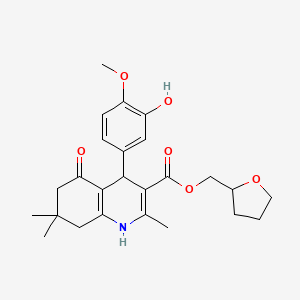![molecular formula C12H18INO2 B5111810 2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)
2-{[4-(4-iodophenoxy)butyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-iodophenoxy)butyl]amino}ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as IBU, and it is used in various research applications due to its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of IBU is not fully understood, but it is believed to interact with cellular membranes, leading to changes in membrane fluidity and permeability. IBU has also been shown to interact with proteins involved in signal transduction pathways, leading to changes in cellular signaling.
Biochemical and Physiological Effects:
IBU has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer treatment. IBU has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, IBU has been shown to have neuroprotective properties, making it a potential treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for researchers. Additionally, it has a range of biochemical and physiological effects, making it suitable for various research applications. However, IBU also has some limitations. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, IBU has not been extensively studied in vivo, making it unclear how its effects translate to living organisms.
Direcciones Futuras
There are several future directions for research on IBU. One direction is to further study its mechanism of action, which will provide insights into its effects and potential uses. Another direction is to study its effects in vivo, which will provide a better understanding of its potential as a therapeutic agent. Additionally, IBU could be studied in combination with other compounds to determine if it has synergistic effects. Finally, IBU could be modified to improve its properties, such as its solubility and specificity.
Métodos De Síntesis
The synthesis of IBU involves the reaction between 4-iodophenol and 4-chlorobutyronitrile, followed by the reduction of the resulting nitrile using LiAlH4. The final product is obtained by treating the intermediate amine with ethanol. This synthesis method has been optimized to produce high yields of pure IBU, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
IBU has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic properties. IBU has also been used in the synthesis of polymers, which have been studied for their mechanical and thermal properties. Additionally, IBU has been used in the synthesis of fluorescent dyes, which have been studied for their imaging properties.
Propiedades
IUPAC Name |
2-[4-(4-iodophenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO2/c13-11-3-5-12(6-4-11)16-10-2-1-7-14-8-9-15/h3-6,14-15H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCROYSIYACXFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCNCCO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Iodophenoxy)butylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)

![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)


![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)